3,6-Difluoropyridazine

Descripción general

Descripción

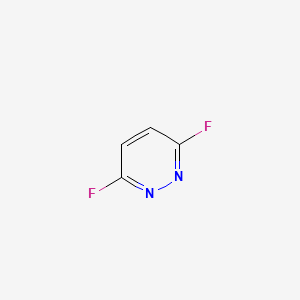

3,6-Difluoropyridazine: is a heterocyclic compound with the molecular formula C4H2F2N2 . It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms at positions 3 and 6 in the pyridazine ring imparts unique chemical and physical properties to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Difluoropyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form pyridazine N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of this compound can yield dihydropyridazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of pyridazine N-oxides.

Reduction: Formation of dihydropyridazine derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors utilizing 3,6-difluoropyridazine due to its potential as a precursor for various therapeutic agents.

1.1 Drug Development

- Intermediate for Synthesis : this compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for further modifications that can enhance biological activity and specificity for target receptors .

- Targeted Therapies : The compound's ability to undergo structural modifications makes it suitable for developing targeted therapies, particularly in oncology and anti-inflammatory treatments. Research indicates that derivatives of this compound may exhibit promising anti-cancer and anti-inflammatory properties .

1.2 Biological Activity

- Anti-inflammatory and Anti-cancer Properties : Preliminary studies have shown that compounds derived from this compound can possess significant biological activities. For instance, derivatives have been reported to act as chemotherapeutics and anti-inflammatory agents, with some showing enhanced potency compared to existing treatments .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also important in the agrochemical sector.

2.1 Herbicide Development

- Synthesis of Herbicides : The compound is utilized in the synthesis of herbicides that target specific weed species while minimizing damage to crops. Research has demonstrated its effectiveness against various perennial weeds, making it valuable in agricultural practices .

- Environmental Impact Considerations : The safety profile of agrochemicals derived from this compound is critical. Studies focus on evaluating toxicity and environmental impact to ensure safe agricultural practices .

Several case studies illustrate the successful application of this compound in drug discovery and agrochemical development.

4.1 Case Study: Anti-cancer Research

A study focusing on derivatives of this compound demonstrated their efficacy in inhibiting tumor growth in vitro. The modifications made to the pyridazine ring significantly enhanced their interaction with cancer cell receptors, leading to improved therapeutic outcomes .

4.2 Case Study: Herbicide Efficacy

Research evaluating the herbicidal properties of a derivative showed effective control over specific weed species without harming rice crops. This study emphasized the compound's potential as a selective herbicide in rice paddies .

Mecanismo De Acción

The mechanism of action of 3,6-Difluoropyridazine and its derivatives involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in the disruption of key biological pathways, making the compound effective in therapeutic applications .

Comparación Con Compuestos Similares

- 3,6-Dichloropyridazine

- 3,6-Dibromopyridazine

- 3,6-Diiodopyridazine

Comparison: 3,6-Difluoropyridazine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the compound. This makes this compound more suitable for certain applications, such as in medicinal chemistry, where fluorine substitution can enhance the biological activity and metabolic stability of drug candidates .

Actividad Biológica

3,6-Difluoropyridazine is a fluorinated heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHFN and features two fluorine atoms substituted at the 3 and 6 positions of the pyridazine ring. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as ornithine decarboxylase (ODC), which is crucial in the polyamine biosynthetic pathway. This inhibition can disrupt cellular proliferation, making it a potential anti-cancer agent.

- Protein Interaction : The compound can form covalent bonds with proteins and enzymes, influencing their activity. This reactivity is particularly relevant in drug design, where modifying enzyme activity can lead to therapeutic effects.

- Cellular Effects : this compound influences various cellular processes including cell signaling pathways and gene expression. It can modulate kinase activities and transcription factors, thereby altering gene expression profiles.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antiproliferative | Inhibits cell growth by targeting key enzymes involved in cell cycle regulation. |

| Enzyme Inhibition | Potentially inhibits ODC and other enzymes critical for cellular metabolism. |

| Protein Binding | Forms stable complexes with target proteins, affecting their function. |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to ODC inhibition, leading to reduced polyamine levels essential for tumor growth.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective potential of this compound in models of neurodegeneration. The compound demonstrated protective effects against oxidative stress-induced neuronal death, suggesting its utility in treating neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption and distribution due to its lipophilic nature. Studies indicate that modifications in the fluorination pattern can lead to increased bioavailability and reduced metabolic degradation.

Propiedades

IUPAC Name |

3,6-difluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECZHFENFMRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186755 | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-39-1 | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, 3,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Difluoropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 3,6-difluoropyridazine in agricultural chemistry?

A1: this compound serves as a valuable starting material for synthesizing various 3-aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines []. These synthesized compounds have shown promising herbicidal activity against Brassica napus and Echinochloa crus-gall []. For instance, compounds (Ⅲ_3), (Ⅲ_8), and (Ⅳ_2) exhibited significant inhibition against E. crus-gall at a concentration of 100 μg/mL, demonstrating their potential as herbicides [].

Q2: How is the crystal structure of this compound derivatives characterized?

A2: The crystal structure of 3-Benzyloxy-6-fluoropyridazine, a derivative synthesized from 3,6-difluoropyridazine, has been analyzed []. The asymmetric unit reveals two independent molecules with almost identical geometry []. These molecules are connected through weak intermolecular C—H⋯F hydrogen bonds and C—H⋯π interactions within the crystal structure []. This structural information provides insights into the molecular packing and potential interactions of this compound derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.